Neuraminin

Virology Enzymology Selectivity Profiling

Neuraminin (NI-289) is a noncompetitive, viral-selective neuraminidase inhibitor derived from Streptomyces sp. Unlike DANA, it selectively ablates viral neuraminidase activity without affecting bacterial sialidases. Its substrate-independent, saturable inhibition at low concentrations ensures reproducible results across variable assay conditions. Essential for polymicrobial infection studies, microbiome-virus interaction research, and differentiating influenza from NDV neuraminidases. Choose Neuraminin for unambiguous viral enzyme attribution in your critical experiments.

Molecular Formula C9H19NO6
Molecular Weight 237.25 g/mol
CAS No. 63346-33-8
Cat. No. B1235755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminin
CAS63346-33-8
Synonymsneuraminin
NI-289
Molecular FormulaC9H19NO6
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1(CC(C(C(O1)C(C(CO)O)O)N)O)O
InChIInChI=1S/C9H19NO6/c1-9(15)2-4(12)6(10)8(16-9)7(14)5(13)3-11/h4-8,11-15H,2-3,10H2,1H3/t4-,5+,6+,7+,8+,9+/m0/s1
InChIKeyDDUSOVXOHFJEPC-IXTJBZSOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminin (CAS 63346-33-8) for Sialidase Research: A Selective Viral Neuraminidase Inhibitor from Streptomyces


Neuraminin (CAS 63346-33-8), also designated NI-289, is a naturally occurring polysaccharide inhibitor derived from the culture filtrate of Streptomyces sp. [1]. It is characterized as a high-molecular-weight, neutral substance composed primarily of glucose and mannose [2]. Unlike transition-state analog inhibitors such as DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid), Neuraminin functions via a noncompetitive mechanism to selectively inhibit viral neuraminidases without affecting bacterial sialidases [3]. This unique selectivity profile establishes Neuraminin as a specialized biochemical tool for differentiating viral from bacterial neuraminidase activity in complex experimental systems.

Why Neuraminin (CAS 63346-33-8) Cannot Be Substituted with DANA or Other Neuraminidase Inhibitors


Procurement decisions in neuraminidase research cannot rely on generic substitution among inhibitors. The canonical sialidase inhibitor DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid) is a weak, competitive inhibitor that lacks discrimination between viral and bacterial enzymes and exhibits a rapid, reversible binding phenotype [1]. In contrast, Neuraminin exerts its effect through a noncompetitive mechanism, saturating at very low concentrations irrespective of substrate type or concentration [2]. This mechanistic divergence means that DANA cannot replicate Neuraminin's ability to selectively ablate viral neuraminidase activity while leaving bacterial sialidases fully functional, nor can it provide the same substrate-independent inhibition profile. Substituting Neuraminin with DANA in experiments designed to distinguish viral versus bacterial enzyme contributions would produce false-negative results and confound data interpretation.

Quantitative Differentiation of Neuraminin (CAS 63346-33-8) Against In-Class Comparators


Viral vs. Bacterial Neuraminidase Selectivity: Neuraminin vs. DANA

Neuraminin exhibits strict selectivity for viral neuraminidases over bacterial sialidases. In direct comparative assays, Neuraminin inhibited influenza virus neuraminidase activity but demonstrated no inhibitory effect on bacterial neuraminidases from Clostridium perfringens, Vibrio cholerae, and Diplococcus pneumoniae [1]. This contrasts with DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid), which is a broad-spectrum, competitive inhibitor that inhibits both viral and bacterial sialidases without discrimination [2].

Virology Enzymology Selectivity Profiling

Differential Inhibition of Influenza vs. Newcastle Disease Virus Neuraminidase

Neuraminin uniquely distinguishes between the neuraminidases of influenza virus (Orthomyxoviridae) and Newcastle disease virus (NDV, Paramyxoviridae) through substrate-dependent inhibition patterns. Against influenza virus neuraminidase, Neuraminin inhibits hydrolysis of fetuin, orosomucoid, and human red blood cell surface glycoproteins, but this inhibition does NOT occur when neuraminlactose or colominic acid (a homopolymer of N-acetylneuraminic acid) serves as substrate. In contrast, against NDV neuraminidase, Neuraminin equally effectively inhibits the action toward ALL these substrates, showing no substrate discrimination [1].

Paramyxoviridae Orthomyxoviridae Virus Typing

Mechanism of Inhibition: Noncompetitive vs. Competitive Binding

Neuraminin inhibits viral neuraminidase via a noncompetitive mechanism, saturating at a very low concentration irrespective of both the kind and concentration of the substrate [1]. This stands in stark contrast to DANA, which acts as a competitive, transition-state analog inhibitor of the enzyme active site [2].

Enzyme Kinetics Mechanism of Action Inhibitor Design

Optimal Research Applications for Neuraminin (CAS 63346-33-8) Based on Verified Differentiation


Discriminating Viral from Bacterial Neuraminidase Activity in Mixed Microbial Samples

In complex biological matrices containing both viral and bacterial sialidases, Neuraminin (but not DANA or other broad-spectrum inhibitors) can be used to specifically ablate viral neuraminidase activity while leaving bacterial enzyme function intact [1]. This application is critical for researchers studying polymicrobial infections, microbiome-virus interactions, or host-pathogen dynamics where precise attribution of sialidase activity to specific microbial sources is required.

Functional Differentiation of Influenza vs. Newcastle Disease Virus Neuraminidases

Neuraminin's substrate-dependent inhibition profile (inhibition with glycoprotein substrates but not with neuraminlactose for influenza, versus equal inhibition across all substrates for NDV) provides a biochemical method for distinguishing these two viral neuraminidases in diagnostic or research settings [2]. This is particularly valuable for laboratories working with avian viral pathogens where both influenza and NDV may be present and require discrimination.

Substrate-Independent Inhibition Assays Requiring Reproducible Neuraminidase Suppression

Because Neuraminin acts via a noncompetitive mechanism that saturates at very low concentration independent of substrate type and concentration, it is the superior choice for assays where substrate levels vary or cannot be precisely controlled [3]. Unlike competitive inhibitors such as DANA, whose IC50 shifts with substrate concentration, Neuraminin provides consistent, predictable inhibition across experimental conditions, enhancing reproducibility in high-throughput screening or kinetic studies.

Technical Documentation Hub

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